6-(Morpholin-4-yl)hex-4-yn-2-ol
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Overview
Description
6-MORPHOLINO-4-HEXYN-2-OL is a chemical compound with the molecular formula C10H17NO2 It is characterized by the presence of a morpholine ring, a hydroxyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-MORPHOLINO-4-HEXYN-2-OL typically involves the reaction of morpholine with an alkyne precursor. One common method is the nucleophilic addition of morpholine to a terminal alkyne, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 6-MORPHOLINO-4-HEXYN-2-OL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-MORPHOLINO-4-HEXYN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne group would produce an alkene or alkane.
Scientific Research Applications
6-MORPHOLINO-4-HEXYN-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-MORPHOLINO-4-HEXYN-2-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can act as a hydrogen bond acceptor, while the alkyne group can participate in π-π interactions or act as a reactive site for further chemical modifications. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-METHYL-6-MORPHOLINO-4-HEXEN-2-OL: This compound has a similar structure but with a methyl group and a double bond instead of an alkyne.
6-(4-MORPHOLINYL)-4-HEXYN-2-OL: Another closely related compound with similar functional groups.
Uniqueness
6-MORPHOLINO-4-HEXYN-2-OL is unique due to the presence of the alkyne group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
6-morpholin-4-ylhex-4-yn-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h10,12H,4-9H2,1H3 |
InChI Key |
YAOKOEZIJZDOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CCN1CCOCC1)O |
Origin of Product |
United States |
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